molecular formula C20H22Br2N2O4 B4964129 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate

1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate

Cat. No. B4964129
M. Wt: 514.2 g/mol
InChI Key: FJCAXPIWZWWFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and is commonly used as a research tool in the fields of pharmacology and neuroscience.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate involves the selective antagonism of the 5-HT2A receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of various physiological and behavioral processes. By blocking the activity of this receptor, 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate can modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate are complex and depend on various factors such as the dose, route of administration, and individual variability. It has been shown to modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems, which are involved in the regulation of mood, reward, and addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate in lab experiments include its high purity, high yield, and well-established mechanism of action. It is also relatively easy to synthesize and can be used in a wide range of experimental paradigms. However, the limitations of this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research involving 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate. One potential direction is to explore its potential applications in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and addiction. Another potential direction is to investigate its effects on the expression and function of various neurotransmitter receptors, including the dopamine and serotonin receptors. Finally, future research could explore the potential use of this compound as a research tool in various fields, such as pharmacology, neuroscience, and medicinal chemistry.

Synthesis Methods

The synthesis of 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate involves the reaction of 1-(3-bromobenzyl)piperazine and 4-(4-bromobenzyl)piperazine with oxalic acid. The reaction is carried out in the presence of a suitable catalyst and solvent. The yield of the compound is typically high, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate has been used extensively in scientific research due to its potential applications in various fields. In pharmacology, this compound has been used to study the mechanism of action of various drugs that target the central nervous system. It has been shown to act as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
In neuroscience, 1-(3-bromobenzyl)-4-(4-bromobenzyl)piperazine oxalate has been used to study the effects of various drugs on the expression and function of neurotransmitter receptors. It has been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood, reward, and addiction.

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Br2N2.C2H2O4/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCAXPIWZWWFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromophenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine;oxalic acid

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